Cp*Rh(III)-catalyzed C–H bond functionalization: This method, described by [], involves reacting N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst. This reaction proceeds through a C–H bond functionalization mechanism and offers good functional group tolerance and excellent regioselectivity.
Traditional Cyclization Reactions: This route typically involves using substituted benzoic acid derivatives as starting materials and building the isoquinoline ring system through a series of reactions, often including condensation and cyclization steps. Examples of this approach can be found in the syntheses of various substituted phthalazin-1(2H)-one derivatives [, , , ].
Molecular Structure Analysis
N-Alkylation: The amino group at the 4-position can be alkylated to introduce various substituents, as demonstrated in the synthesis of N-alkylated tetraazafluoranthen-3-one derivatives [].
Condensation Reactions: The carbonyl group can participate in condensation reactions with amines to form imines or hydrazones. This reactivity is exemplified in the synthesis of 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone [].
Palladium-Catalyzed Coupling Reactions: The presence of a halogen atom at the 4-position, as in 4-iodoisoquinolin-1(2H)-ones, enables their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing access to diversely substituted isoquinolin-1(2H)-ones [, ].
Mechanism of Action
PARP Inhibition: 5-Aminoisoquinolin-1(2H)-one, a close analog, acts as a potent poly (ADP-ribose) polymerase (PARP) inhibitor []. PARP is a nuclear enzyme involved in DNA repair and cell death pathways; inhibiting it can disrupt these processes and potentially induce tumor cell death.
DNA Minor Groove Binding: Certain derivatives, particularly those with guanidinium groups, have been proposed as potential DNA minor groove binders []. Such binding can interfere with DNA replication and transcription, ultimately leading to cell death.
Applications
Anticancer Agents: A study by [] investigated the anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. Results identified a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrating significant antitumor activity against various cancer cell lines.
Anti-inflammatory Agents: Research on 5-aminoisoquinolin-1(2H)-one [] showed its efficacy in reducing periodontal inflammation in rats, highlighting the potential of this class of compounds as anti-inflammatory agents.
Herbicide Development: Novel phthalazin-1(2H)-one derivatives designed as acetohydroxyacid synthase (AHAS) inhibitors exhibited significant herbicidal activity against various weed species [].
Compound Description: This compound demonstrated significant anticancer activity in vitro against a panel of 60 human tumor cell lines, exhibiting good selectivity and effectively inhibiting tumor cell growth. []
Relevance: This compound shares the core isoquinolin-1(2H)-one structure with 4-aminoisoquinolin-1(2H)-one hydrochloride. The key difference lies in the substitution pattern. While 4-aminoisoquinolin-1(2H)-one hydrochloride possesses an amino group at the 4-position, this compound features a (1,3-thiazol-2-yl)amino substituent at the 3-position. The research highlights the impact of different substituents on the isoquinolin-1(2H)-one scaffold for anticancer activity. []
5-Aminoisoquinolin-1(2H)-one (5-AIQ)
Compound Description: 5-AIQ acts as a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor. In a rat model of periodontitis, 5-AIQ significantly reduced inflammation parameters such as neutrophil infiltration, PARP activation, and alveolar bone destruction. []
Relevance: 5-AIQ is structurally related to 4-Aminoisoquinolin-1(2H)-one hydrochloride through their shared isoquinolin-1(2H)-one core structure. They differ in the position of the amino group, with 4-aminoisoquinolin-1(2H)-one hydrochloride having it at the 4-position and 5-AIQ at the 5-position. []
Compound Description: This compound represents a 3,4-dihydronaphthalen-1(2H)-one derivative characterized by a (E)-2-(3,5-bis(trifluoromethyl)benzylidene) substituent at the 2-position and a methoxy group at the 7-position. The crystal structure of this compound has been determined. []
Relevance: Although this compound does not share the isoquinoline core of 4-Aminoisoquinolin-1(2H)-one hydrochloride, it belongs to the broader class of cyclic enones. Investigating the properties and activities of various substituted cyclic enones, including this compound, contributes to a broader understanding of structure-activity relationships relevant to 4-Aminoisoquinolin-1(2H)-one hydrochloride and its potential applications. []
Compound Description: Derived from the antihypertensive drug hydralazine hydrochloride, APN demonstrates significant anti-onchocercal activity, effectively inhibiting the growth of both microfilaria and adult Onchocerca volvulus worms. []
Relevance: While not directly containing the isoquinoline core, APN's phthalazin-1(2H)-one moiety shares structural similarities with the isoquinolin-1(2H)-one core of 4-aminoisoquinolin-1(2H)-one hydrochloride. This similarity highlights the potential of exploring related heterocyclic scaffolds for diverse biological activities. []
Pyridazin-3(2H)-one-Based Guanidine Derivatives
Compound Description: This series of compounds were designed as potential DNA minor groove binders (MGBs) and evaluated for their antiproliferative activity against cancer cell lines. The compounds feature a pyridazin-3(2H)-one core with various aryl guanidinium substituents. []
Relevance: While these compounds differ from 4-aminoisoquinolin-1(2H)-one hydrochloride in their core heterocyclic structure, they exemplify the exploration of related heterocyclic systems, such as pyridazinones, as potential DNA-binding agents with anticancer activity. Understanding the structure-activity relationships within this series might provide insights into designing new analogs with improved potency and selectivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04) Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal. Lamivudine, also known as epivir or 3TC, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Lamivudine is a drug which is used for the treatment of hiv infection and chronic hepatitis b (hbv). Lamivudine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Lamivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine is primarily located in the cytoplasm. Lamivudine participates in a number of enzymatic reactions. In particular, Lamivudine and uridine triphosphate can be biosynthesized from lamivudine-monophosphate and uridine 5'-diphosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Lamivudine can be converted into lamivudine sulfoxide; which is mediated by the enzyme sulfotransferase 1A1. In humans, lamivudine is involved in the lamivudine action pathway and the lamivudine metabolism pathway.